2-アミノ-5-ニトロチアゾール

概要

説明

N2,N2-ジメチルグアノシンは、古細菌および真核生物の転移RNA (tRNA) および小型核RNA (snRNA) に見られる修飾ヌクレオシドです 。これはグアノシンの誘導体であり、グアニン塩基の第2位の窒素原子に2つのメチル基が結合しています。 この修飾は、タンパク質合成中のtRNAの安定性と機能に重要な役割を果たします .

科学的研究の応用

Pharmacological Applications

1.1 Neurodegenerative Disease Treatment

Recent studies have highlighted the potential of 2-amino-5-nitrothiazole derivatives as multi-targeted ligands for the treatment of neurodegenerative diseases. A series of semicarbazones derived from ANT were synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Notably, certain compounds demonstrated potent inhibition of MAO-B and AChE, suggesting their potential as therapeutic agents against conditions like Alzheimer's disease. The most promising derivatives exhibited IC50 values of 0.212 µM for MAO-B and 0.264 µM for AChE, indicating strong efficacy .

1.2 Antimicrobial Activity

2-Amino-5-nitrothiazole has been investigated for its antimicrobial properties, particularly against anaerobic bacteria and parasites. Modifications to the compound have yielded analogues with enhanced activity against organisms such as Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. One study found that certain ANT analogues exhibited superior activity compared to the parent compound nitazoxanide (NTZ), specifically by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme critical for energy metabolism in these pathogens .

Veterinary Medicine

In veterinary applications, ANT has shown efficacy against various parasites affecting livestock. Research indicates that both 2-amino-5-nitrothiazole and its derivatives can inhibit the growth of specific parasites in vitro, such as Heterakis meleagridis, which affects poultry. This suggests a potential role for ANT in developing treatments for parasitic infections in animals .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | MAO-B and ChE inhibition | Potent derivatives with low IC50 values |

| Antimicrobial Activity | Treatment against H. pylori and others | Enhanced activity compared to NTZ |

| Veterinary Medicine | Inhibition of Heterakis meleagridis | Effective against specific parasites |

| Safety/Toxicology | Tumor incidence in animal studies | Requires further safety evaluations |

作用機序

N2,N2-ジメチルグアノシンは、正確で効率的なタンパク質合成に不可欠なtRNAの構造を安定化することにより、その効果を発揮します。 グアニン塩基の第2位のメチル基は、塩基スタッキング相互作用を強化し、tRNAを酵素分解から保護します 。 この修飾はまた、tRNAの折り畳みとデコード特性に影響を与え、遺伝情報の適切な翻訳を保証します .

類似の化合物:

N2-メチルグアノシン: N2,N2-ジメチルグアノシンに似ていますが、第2位の窒素原子に結合しているメチル基は1つだけです.

N1-メチルグアノシン: 第1位の窒素原子に結合しているメチル基。

N2,N2-ジメチルアデノシン: グアニンの代わりにアデニン塩基を持っている類似の構造.

独自性: N2,N2-ジメチルグアノシンは、第2位で二重メチル化されているため、他のメチル化ヌクレオシドと比較して、tRNAにおける安定性と機能を大幅に強化しているため、ユニークです 。 この二重メチル化は、より強い塩基スタッキング相互作用と酵素分解に対する高い耐性を提供し、タンパク質合成中のtRNAの適切な機能にとって重要な修飾となっています .

生化学分析

Biochemical Properties

2-Amino-5-nitrothiazole has been found to interact with various enzymes and proteins. It is known to inhibit the synthesis of mycolic acids, disrupting the cell membrane of bacteria This interaction with bacterial enzymes and proteins is a key aspect of its antimicrobial activity

Cellular Effects

2-Amino-5-nitrothiazole has been shown to have significant effects on various types of cells. It acts as a hypoxic radiosensitizer, making cells more susceptible to radiation therapy . It influences cell function by disrupting cell signaling pathways and affecting gene expression . The compound’s impact on cellular metabolism is also notable, as it disrupts the synthesis of mycolic acids, a key component of bacterial cell walls .

Molecular Mechanism

At the molecular level, 2-Amino-5-nitrothiazole exerts its effects through several mechanisms. It binds to biomolecules, inhibiting enzymes and disrupting cell membranes . This binding can lead to changes in gene expression, affecting the function and behavior of cells

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-nitrothiazole change over time. The compound has been observed to have a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction

Dosage Effects in Animal Models

The effects of 2-Amino-5-nitrothiazole vary with different dosages in animal models. It was found to be more toxic to mice than misonidazole and produced a spectrum of symptoms, including hyperactivity and agitation . The maximum levels of 2-Amino-5-nitrothiazole achievable in the tumors after intraperitoneal injection of nontoxic doses of the drug were low .

Metabolic Pathways

It is known to inhibit the synthesis of mycolic acids, which suggests that it interacts with the enzymes involved in this process

Transport and Distribution

It is soluble in water, ethanol, and acetone, which suggests that it could be transported through the bloodstream and across cell membranes

Subcellular Localization

Given its solubility and its known interactions with enzymes and proteins, it is likely that it can enter cells and interact with various subcellular structures

準備方法

合成経路と反応条件: N2,N2-ジメチルグアノシンの合成は、通常、グアノシンのメチル化を含みます。 その調製のための便利な方法の1つは、水素化ナトリウムなどの塩基の存在下で、メチルヨウ化物をメチル化剤として使用することです 。この反応は、完全なメチル化を確実にするために、ジメチルホルムアミド (DMF) などの非プロトン性溶媒中で高温で行われます。

工業的生産方法: N2,N2-ジメチルグアノシンの工業的生産は広く文書化されていませんが、一般的に実験室的方法と同様の合成経路に従います。プロセスのスケーラビリティには、収量と純度を最大化し、コストと環境への影響を最小限に抑えるために、反応条件を最適化する必要があります。

化学反応の分析

反応の種類: N2,N2-ジメチルグアノシンは、次のものを含むさまざまな化学反応を受けます。

酸化: 対応するオキソ誘導体に変換できます。

還元: 還元反応により、グアノシンに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: ハロゲン化物や求核剤などの試薬は、置換反応に使用されます。

主要な生成物:

酸化: N2,N2-ジメチルグアノシンのオキソ誘導体。

還元: グアノシン。

4. 科学研究への応用

N2,N2-ジメチルグアノシンには、いくつかの科学研究への応用があります。

類似化合物との比較

N2-Methylguanosine: Similar to N2,N2-Dimethylguanosine but with only one methyl group attached to the nitrogen atom at the second position.

N1-Methylguanosine: Methyl group attached to the nitrogen atom at the first position.

N2,N2-Dimethyladenosine: Similar structure but with an adenine base instead of guanine.

Uniqueness: N2,N2-Dimethylguanosine is unique due to its dual methylation at the second position, which significantly enhances its stability and function in tRNA compared to other methylated nucleosides . This dual methylation provides stronger base-stacking interactions and greater resistance to enzymatic degradation, making it a critical modification for the proper functioning of tRNA during protein synthesis .

生物活性

2-Amino-5-nitrothiazole (ANTZ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of ANTZ, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

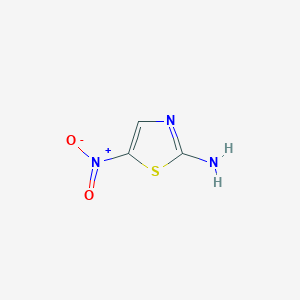

Chemical Structure and Properties

2-Amino-5-nitrothiazole is characterized by the presence of a thiazole ring, an amino group, and a nitro group. Its molecular formula is . The unique structure contributes to its biological properties, allowing it to interact with various biological targets.

The primary mechanism of action for ANTZ involves the inhibition of essential enzymes in anaerobic bacteria and parasites. Notably, it acts as a competitive inhibitor of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic organisms. The anion form of ANTZ abstracts a proton from thiamine pyrophosphate (TPP), disrupting the production of acetyl-CoA and CO₂ necessary for metabolic processes .

Antimicrobial Activity

ANTZ exhibits broad-spectrum antimicrobial activity against various pathogens:

- Bacteria : ANTZ has shown efficacy against anaerobic bacteria such as Clostridium difficile and Helicobacter pylori. It has been noted that resistance to ANTZ has not been observed clinically or through in vitro methods, indicating a robust mechanism of action distinct from other nitro-containing drugs .

- Viruses : Research indicates that ANTZ also possesses antiviral properties, demonstrating activity against rotavirus, influenza A/B/H1N1, and hepatitis B/C .

- Fungi : Studies have reported antifungal activity against several fungal strains, although detailed mechanisms remain under investigation .

Anticancer Potential

Recent studies have explored the anticancer properties of ANTZ derivatives. For instance, benzamide-linked 2-aminothiazole compounds derived from ANTZ have exhibited significant inhibitory effects on various cancer cell lines, including non-small cell lung cancer and breast cancer cells. Some derivatives demonstrated IC₅₀ values as low as 0.06 µM against dihydrofolate reductase (DHFR), highlighting their potential as chemotherapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of ANTZ derivatives:

- Synthesis of Derivatives : A library of approximately 100 derivatives was synthesized to assess their antibacterial properties. Notably, some analogues exhibited improved activity compared to the parent compound ANTZ against PFOR-utilizing microorganisms .

- Antioxidant Activity : Certain derivatives have shown promising antioxidant properties, scavenging free radicals effectively and providing protection against oxidative stress in cellular models .

- In Vivo Studies : Animal studies have suggested that some 2-aminothiazole derivatives can protect against radiation-induced damage, showcasing their potential as therapeutic agents beyond antimicrobial applications .

Summary Table of Biological Activities

| Activity Type | Specific Pathogens/Targets | Observed Effects |

|---|---|---|

| Antimicrobial | Clostridium difficile, Helicobacter pylori | Inhibition of growth |

| Antiviral | Rotavirus, Influenza A/B/H1N1 | Reduced viral replication |

| Antifungal | Various fungal strains | Inhibition of fungal growth |

| Anticancer | NCI-H522 (lung), MCF7 (breast) | IC₅₀ values as low as 0.06 µM |

| Antioxidant | Cellular models | Scavenging free radicals |

特性

IUPAC Name |

5-nitro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHADVKEHAFNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020066 | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000743 [mmHg] | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Greenish-yellow to orange-yellow fluffy powder | |

CAS No. |

121-66-4 | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GR77A37Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。